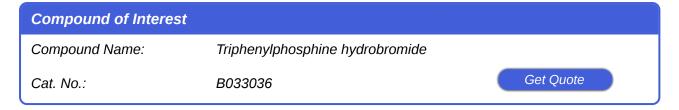


# A Technical Guide to the Physicochemical Properties of Triphenylphosphine Hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and structural characteristics of **triphenylphosphine hydrobromide** (Ph<sub>3</sub>P·HBr), a versatile reagent in organic synthesis. The information presented herein is curated for professionals in research and development, with a focus on precise data and experimental context.

## **Physical and Chemical Properties**

**Triphenylphosphine hydrobromide** is the hydrobromide salt of triphenylphosphine. It is a white to off-white crystalline solid under standard conditions.[1][2][3][4] Its appearance can also be described as a light-red to beige powder or chunks.[2][5] The compound is soluble in polar solvents such as water, methanol, and ethanol, but insoluble in non-polar solvents like hexane and toluene.[1][4]



Property	Value	Reference(s)
Chemical Formula	C18H16BrP	[2][6]
Molecular Weight	343.20 g/mol	[7][8]
Appearance	White to light beige crystalline powder or chunks	[2][4][5]
Melting Point	196 °C (with decomposition)	[7][9]
Solubility	Soluble in water, DMSO (slightly), Methanol (slightly)	[1][4][5]
CAS Number	6399-81-1	[2][7]

## **Crystalline Structure**

The crystalline structure of **triphenylphosphine hydrobromide** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system. The structure consists of the triphenylphosphonium cation,  $[HP(C_6H_5)_3]^+$ , and the bromide anion,  $Br^-$ .

Parameter	Value	Reference(s)
Crystal System	Orthorhombic	[10]
Space Group	Pnma	[10]
Unit Cell Dimensions	a = 10.951 Å	[10]
b = 12.269 Å	[10]	
c = 11.754 Å	[10]	
α = 90°	[10]	_
β = 90°	[10]	_
y = 90°	[10]	
Z (Formula units per unit cell)	4	[10]



## **Experimental Protocols**

The following sections detail common experimental procedures for the synthesis and characterization of **triphenylphosphine hydrobromide**.

**Triphenylphosphine hydrobromide** is typically synthesized by the direct reaction of triphenylphosphine with hydrobromic acid.[1][11]

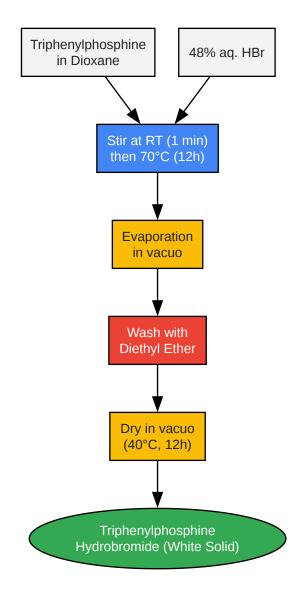
#### Materials:

- Triphenylphosphine (TPP)
- 48% aqueous hydrobromic acid (HBr)
- 1,4-Dioxane
- · Diethyl ether

#### Procedure:[6]

- A solution of 48% aqueous hydrobromic acid (1 mL, approx. 8.8 mmol) is added dropwise over 1 minute to a stirring mixture of triphenylphosphine (1.05 g, 4 mmol) in dioxane (8 mL) at room temperature.
- The reaction mixture is then warmed to 70 °C and stirred for 12 hours.
- After the reaction is complete, the mixture is evaporated in vacuo to remove the solvent.
- The resulting residue is washed with diethyl ether.
- The precipitate is collected and dried in vacuo for 12 hours at 40 °C to yield triphenylphosphine hydrobromide as a white solid.





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Caption: Synthesis workflow for triphenylphosphine hydrobromide.

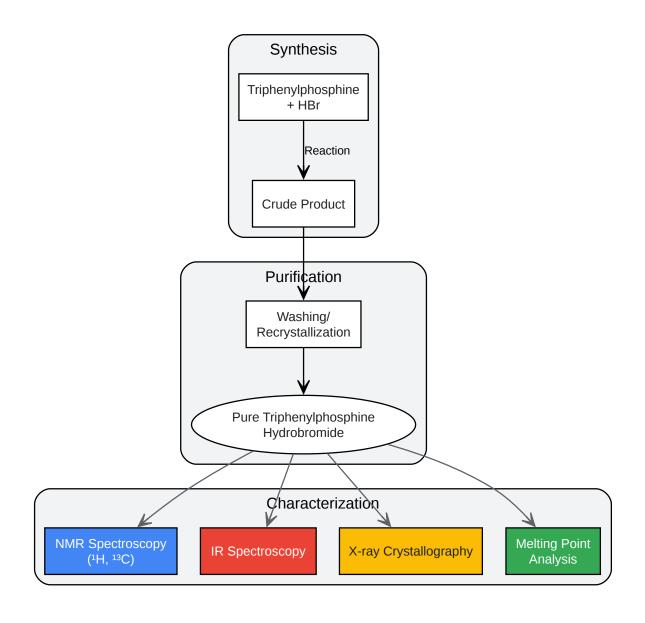
The purity and structure of the synthesized **triphenylphosphine hydrobromide** can be confirmed using various analytical techniques.

- 3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Purity and structural confirmation can be achieved by <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy.[1][6]
- ¹H NMR (400 MHz, DMSO-d<sub>6</sub>): δ (ppm): 7.53-7.59 (m, 6H, ArH), 7.60-7.67 (m, 9H, ArH),
  10.60 (brs, 1H, PH).[6]



- <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):  $\delta$  (ppm): 128.77 (d, J = 11.4 Hz, Ar), 131.48 (d, J = 9.6 Hz, Ar), 132.05 (d, J = 1.9 Hz, Ar), 132.70 (d, J = 102 Hz, Ar).[6]
- 3.2.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups and confirm the formation of the phosphonium salt. The spectra of triphenylphosphine and its derivatives have been studied, with characteristic bands arising from phosphorus-phenyl linkages.[12] Spectra for **triphenylphosphine hydrobromide** are available in public databases.[13][14]
- 3.2.3 X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles, providing the crystallographic data presented in Table 2.[10]





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Caption: General experimental workflow for synthesis and characterization.

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